N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide
Description
Significance within the Broader Sulfonamide Class of Compounds
Sulfonamides represent a cornerstone of modern medicinal chemistry and drug development. ajchem-b.comresearchgate.net This class of compounds, characterized by the presence of a sulfonyl group directly attached to a nitrogen atom, has a rich history, beginning with the discovery of sulfanilamide, the first commercially available antibacterial agent. ajchem-b.com The versatility of the sulfonamide scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities. ajchem-b.comekb.eg
Beyond their well-known antibacterial properties, sulfonamides have been successfully developed as antiviral, anticancer, anti-inflammatory, and diuretic drugs. ekb.egnih.gov Their therapeutic efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind to specific protein targets. ajchem-b.com In addition to their medicinal applications, sulfonamides are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. researchgate.net The continued exploration of novel sulfonamide derivatives is driven by the quest for new therapeutic agents with improved efficacy, selectivity, and safety profiles. nih.gov
Overview of the Chemical Structure of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide
The chemical structure of this compound is defined by several key functional groups, as detailed in the table below. The core of the molecule is a benzenesulfonamide (B165840) moiety, which is substituted with a nitro group and a methyl group on the benzene (B151609) ring. The sulfonamide nitrogen is further substituted with a benzyl (B1604629) group and a methyl group.
| Structural Component | Description |
| Benzenesulfonamide Core | A central benzene ring attached to a sulfonamide group (-SO2N-). |
| Nitro Group (-NO2) | An electron-withdrawing group located at the 3-position of the benzene ring. |
| Methyl Group (-CH3) | An electron-donating group located at the 4-position of the benzene ring. |
| N-Benzyl Group | A benzyl group (-CH2C6H5) attached to the sulfonamide nitrogen. |
| N-Methyl Group | A methyl group (-CH3) attached to the sulfonamide nitrogen. |
The presence and arrangement of these substituents are expected to significantly influence the molecule's physicochemical properties and biological activity. For instance, the nitro group can participate in hydrogen bonding and may be a key pharmacophore for certain biological targets. The N-substituents can affect the molecule's lipophilicity and steric profile, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Rationale for Academic Investigation of this Compound and Related Analogs
The academic investigation of this compound and its analogs is driven by several factors. The sulfonamide scaffold itself is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. nih.gov The specific combination of substituents in this compound suggests several potential avenues for research.
The presence of a nitro group on the benzenesulfonamide ring is a common feature in many biologically active molecules. For example, nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities. The substitution pattern on the sulfonamide nitrogen, with both a benzyl and a methyl group, allows for a fine-tuning of the molecule's steric and electronic properties.
Research into analogs of this compound would likely involve systematic modifications of each structural component to explore the structure-activity relationships (SAR). For example, the position and nature of the substituent on the benzene ring could be varied, or the benzyl group could be replaced with other aromatic or aliphatic moieties. Such studies are crucial for optimizing the biological activity of a lead compound and for developing new chemical entities with therapeutic potential. The investigation of such molecules contributes to the broader understanding of the chemical space of sulfonamides and their potential as therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-12-8-9-14(10-15(12)17(18)19)22(20,21)16(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZARCVPPNANKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Foundational Synthetic Approaches to Sulfonamides
The sulfonamide functional group is a cornerstone of many pharmaceutical and industrial chemicals. ucl.ac.uk Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.
The most traditional and widely employed method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govmdpi.comnih.gov This reaction, a form of sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
For the synthesis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, a plausible route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N-benzylmethylamine.
Reaction Scheme:
[4-methyl-3-nitrobenzenesulfonyl chloride] + [N-benzylmethylamine] --(Base)--> [this compound] + [Base·HCl]
Modern approaches have also explored alternative sulfur sources. For instance, sulfonamides can be synthesized from thiosulfonates, which are stable and non-toxic, through their reaction with amines under specific catalytic conditions. thieme-connect.comAnother innovative approach involves the use of sodium arylsulfinates as the sulfur source in reactions with amines, facilitated by hypervalent iodine reagents. thieme-connect.com The following table summarizes key reagents and their roles in amidation and sulfonylation reactions for sulfonamide synthesis.
| Reagent Class | Specific Example | Role in Synthesis |
| Sulfonylating Agent | 4-methyl-3-nitrobenzenesulfonyl chloride | Provides the sulfonyl group |
| Amine | N-benzylmethylamine | Provides the nitrogen and N-substituents |
| Base | Pyridine, Triethylamine, NaOH | Neutralizes HCl byproduct |
| Alternative Sulfur Source | Thiosulfonates, Sodium arylsulfinates | Precursors to the sulfonyl group in modern methods |
Nucleophilic substitution reactions are fundamental to the modification of sulfonamides, particularly for the introduction of substituents on the nitrogen atom. Once a primary sulfonamide is formed, its N-H proton can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction to yield an N-substituted sulfonamide.
In the context of synthesizing this compound, this approach would involve a two-step process:
Formation of the primary sulfonamide: Reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with methylamine (B109427) to form N,4-dimethyl-3-nitrobenzenesulfonamide.
N-benzylation: Deprotonation of the resulting sulfonamide followed by reaction with benzyl (B1604629) bromide or a similar benzylating agent. organic-chemistry.org This stepwise approach allows for the sequential introduction of the N-methyl and N-benzyl groups.
Strategies for N-Benzylation and Nitro-Group Incorporation
The specific substituents on the this compound molecule necessitate dedicated synthetic strategies for their incorporation.
The nitro group on the benzenesulfonyl moiety is a critical feature of the target molecule. There are two primary strategies for its incorporation:
Nitration of a pre-existing benzenesulfonyl derivative: This involves the electrophilic aromatic substitution of a toluene-based starting material. For instance, the nitration of toluene (B28343) or p-toluenesulfonyl chloride can be performed using a mixture of nitric acid and sulfuric acid. libretexts.orgThe directing effects of the methyl and sulfonyl chloride groups will influence the position of nitration.
Starting with a pre-nitrated precursor: A more direct approach is to begin the synthesis with a commercially available or readily synthesized nitro-substituted starting material. For the synthesis of this compound, the key intermediate is 4-methyl-3-nitrobenzenesulfonyl chloride. This can be synthesized from 4-nitrotoluene (B166481) through chlorosulfonation.
The nitro group itself is a versatile functional group that can be chemically manipulated. For example, it can be reduced to an amine, which can then be further functionalized. nih.govThis highlights the potential for this compound to serve as a precursor for other complex molecules. The presence of the nitro group, an electron-withdrawing group, can also influence the reactivity of the aromatic ring in other reactions. svedbergopen.com
Advanced Synthetic Protocols and One-Pot Reactions
Modern synthetic chemistry continually strives for increased efficiency, often through the development of one-pot reactions and advanced catalytic systems. nih.govIn a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, which can save time, reagents, and reduce waste.
While a specific one-pot synthesis for this compound is not prominently described in the literature, the principles of one-pot synthesis can be applied. For instance, a one-pot procedure could potentially combine the sulfonylation of an amine with a subsequent in-situ N-alkylation.
Recent advancements in sulfonamide synthesis include methods that avoid the use of sulfonyl chlorides altogether. One such method is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. nih.govacs.orgAnother approach is the electrochemical oxidative coupling of amines and thiols to form sulfonamides. acs.orgThese methods offer greener and more efficient alternatives to traditional synthetic routes.
The following table provides a comparative overview of traditional versus advanced synthetic protocols for sulfonamide synthesis.
| Feature | Traditional Protocols | Advanced Protocols |
| Starting Materials | Sulfonyl chlorides, Amines | Carboxylic acids, Thiols, Aryl boronic acids |
| Reagents | Stoichiometric bases | Catalytic systems (e.g., Cu, Mn), Electrochemical methods |
| Reaction Type | Stepwise synthesis and isolation | One-pot reactions, Cascade reactions |
| Environmental Impact | Generation of stoichiometric byproducts | Higher atom economy, reduced waste |
Development of Efficient Multi-Step Synthesis Routes
The construction of this compound is typically achieved through a convergent multi-step synthesis. A common strategy involves the preparation of the core sulfonamide structure followed by N-alkylation.
A plausible and efficient route commences with the chlorosulfonation of 4-methyl-3-nitrotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group, yielding 4-methyl-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with benzylamine (B48309) in the presence of a base to form N-benzyl-4-methyl-3-nitrobenzenesulfonamide. The final step involves the methylation of the sulfonamide nitrogen. This can be accomplished using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to deprotonate the sulfonamide nitrogen, facilitating the nucleophilic substitution. researchgate.net
An alternative approach could involve the initial synthesis of N,4-dimethylbenzenesulfonamide, followed by nitration of the aromatic ring. However, this method may present challenges with regioselectivity, potentially leading to a mixture of isomers.
The progress of these reactions is typically monitored by techniques such as thin-layer chromatography (TLC), and the products are purified using methods like recrystallization or column chromatography. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural characterization and confirmation of the synthesized compounds.
Catalytic Approaches in Sulfonamide Synthesis
Modern synthetic chemistry increasingly employs catalytic methods to enhance efficiency and sustainability. In the context of synthesizing compounds like this compound, catalytic strategies can be applied to both the formation of the sulfonamide bond and the N-alkylation step.
For the N-alkylation of the precursor sulfonamide, various transition metal catalysts have been shown to be effective. For instance, copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols offers a direct and atom-economical approach. ionike.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide. The subsequent reduction of the imine by the metal hydride species, generated in the initial oxidation step, yields the N-alkylated product. ionike.comacs.org Manganese-based catalysts have also demonstrated high efficiency in the N-alkylation of sulfonamides with a broad range of alcohols. acs.org Silver-catalyzed sulfonamidation of benzylic C(sp³)–H bonds using an oxidant like K₂S₂O₈ presents another direct route to N-benzyl sulfonamides. researchgate.net
Furthermore, the synthesis of the initial sulfonamide bond can be facilitated by catalytic methods. For example, the reductive coupling of nitroarenes with aryl sulfinates, catalyzed by iron(II) chloride, provides a direct route to N-arylsulfonamides. nih.govacs.org This approach could be adapted for the synthesis of the precursor N-benzyl-4-methyl-3-nitrobenzenesulfonamide.
| Catalyst System | Reactants | Product Type | Reference |
| Copper(II) acetate (B1210297) / K₂CO₃ | Sulfonamide, Benzyl alcohol | N-Benzyl sulfonamide | ionike.com |
| Mn(I) PNP pincer complex | Sulfonamide, Alcohol | N-Alkyl sulfonamide | acs.org |
| Silver catalyst / K₂S₂O₈ | Sulfonamide, Benzyl substrate | N-Benzyl sulfonamide | researchgate.net |
| Iron(II) chloride / NaHSO₃ | Nitroarene, Aryl sulfinate | N-Aryl sulfonamide | nih.govacs.org |
Chemical Transformations and Reactivity Profiles
The presence of multiple functional groups—the aromatic nitro group, the sulfonamide linkage, and the benzyl group—endows this compound with a rich and varied reactivity profile.
Reduction Reactions of Aromatic Nitro Groups
The aromatic nitro group is a key functional handle that can be readily transformed into an amino group, opening avenues for further molecular diversification. The reduction of the nitro group in aromatic nitro compounds to form aromatic amines is a well-established transformation. nih.gov This can be achieved using a variety of reducing agents and conditions.
Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media are also widely employed for this transformation. organic-chemistry.org The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule, such as the sulfonamide bond. For instance, the reduction of the nitro group in N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide to the corresponding aromatic amine has been reported as a key step in the synthesis of dye intermediates. nih.gov A method for the reductive coupling of aryl sulfinates and nitroarenes to form sulfonamides proceeds via the reduction of the nitro group to a nitroso intermediate. nih.govacs.org
| Reducing Agent/System | Conditions | Comments | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, solvent) | Generally clean and high-yielding. | organic-chemistry.org |
| Iron powder / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents | Inexpensive and effective. | organic-chemistry.org |
| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl | A classic and reliable method. | organic-chemistry.org |
| Sodium Bisulfite (NaHSO₃) | In the presence of a catalyst like FeCl₂ | Used in reductive coupling with sulfinates. | nih.govacs.org |
Acylation and Transacylation Reactions of Sulfonamides
While the nitrogen atom in this compound is tertiary and thus cannot undergo direct acylation, the principles of sulfonamide acylation are relevant to its precursors and related derivatives. Primary and secondary sulfonamides can be N-acylated to form N-acylsulfonamides. This transformation is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.netresearchgate.net More recently, N-acylbenzotriazoles have emerged as efficient, neutral acylating reagents for sulfonamides. researchgate.netsemanticscholar.org Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides. researchgate.net
Transacylation reactions, involving the transfer of an acyl group from one sulfonamide to another amine or related nucleophile, are less common but can occur under specific conditions, often involving strong bases or catalysts to facilitate the cleavage and reformation of the N-acyl bond.
Mechanistic Aspects of Sulfonamide Bond Formation and Cleavage
The formation of the sulfonamide bond typically proceeds via a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. wikipedia.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org Theoretical calculations suggest that the reaction of N-silylamines with sulfonyl halides proceeds via an Sₙ2-type mechanism. nih.gov
The cleavage of the sulfonamide bond is an important reaction, particularly in the context of using the sulfonyl group as a protecting group for amines. The S-N bond can be cleaved under various conditions. Reductive cleavage is a common method, employing reagents such as sodium in liquid ammonia (B1221849) or other reducing agents. chemrxiv.org Oxidative cleavage is also possible. Hydrolytic cleavage of the S-N bond can occur under acidic or basic conditions, although sulfonamides are generally quite stable to hydrolysis. nih.gov Ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides. nih.gov Electrically driven cleavage of the N-C bond in sulfonamides has also been reported, providing an alternative pathway for dealkylation or dearylation. researchgate.netacs.org
Rearrangement Reactions of Sulfonamide Derivatives
Sulfonamide derivatives can undergo various rearrangement reactions, often promoted by light, heat, or catalysts. One notable example is the Smiles rearrangement, which can occur in appropriately substituted N-aryl sulfonamides. This intramolecular nucleophilic aromatic substitution involves the migration of the sulfonyl group.
Another relevant transformation is the sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines, which proceeds through an N(sp²)-SO₃ intermediate. chemrxiv.org While not a direct rearrangement of the target molecule, this illustrates the potential for migration of sulfonyl-containing groups on aromatic rings. Radical-mediated rearrangements of N-sulfonyl-N-aryl propynamides have also been observed, involving homolytic cleavage of the N-SO₂ bond. acs.org
Structural Elucidation and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the exact arrangement of protons and carbon atoms in N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide could be mapped.
Expected ¹H and ¹³C NMR Spectral Features:
While specific experimental data for this compound is not available, the expected NMR spectra would exhibit characteristic signals corresponding to the protons and carbons of the benzyl (B1604629), N-methyl, 4-methyl, and the 3-nitrophenyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and sulfonyl groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~2.7 - 3.0 |
| Ar-CH₃ (at C4) | ~2.4 - 2.6 |
| N-CH₂-Ph | ~4.3 - 4.6 |
| Aromatic Protons | ~7.2 - 8.5 |
Note: These are predicted values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be expected to confirm the presence of the nitro (NO₂), sulfonyl (SO₂), and aromatic (C=C) groups.
Interactive Data Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Asymmetric SO₂ stretch | ~1350 - 1370 |
| Symmetric SO₂ stretch | ~1160 - 1180 |
| Asymmetric NO₂ stretch | ~1520 - 1560 |
| Symmetric NO₂ stretch | ~1340 - 1380 |
| C-N stretch | ~1090 - 1360 |
| Aromatic C=C stretch | ~1450 - 1600 |
Note: These are expected frequency ranges and can vary based on the molecular environment.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This would allow for the unambiguous confirmation of the molecular formula of this compound, which is C₁₅H₁₆N₂O₄S.
Expected HRMS Data:
An HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) with a mass-to-charge ratio that corresponds to the calculated exact mass of the compound, providing strong evidence for its elemental composition.
Single-Crystal X-ray Diffraction Studies
A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural data.
Interactive Data Table: Crystallographic Data for the Isomer N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 |
| Crystal System | Not specified |
| Space Group | Not specified |
| Dihedral angle between aryl rings | 63.30 (8)° |
| S1—C1 bond length | 1.762 (3) Å |
| S1—N1 bond length | 1.637 (2) Å |
This data is for a structural isomer and is presented for comparative purposes only.
The crystal packing of this compound would be stabilized by various intermolecular interactions. In the crystal structure of its isomer, N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, molecules are linked by weak C—H···O hydrogen bonds. researchgate.net Similar interactions, along with potential π-stacking between the aromatic rings, would be anticipated in the crystal lattice of the title compound.
Crystallographic Parameters and Lattice Dynamics
The crystalline structure of a closely related compound, identified as N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, has been elucidated through single-crystal X-ray diffraction, offering valuable insights into its solid-state conformation. nih.gov The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.gov
Detailed crystallographic parameters for the compound have been determined at a temperature of 113 K and are presented in the interactive data table below. nih.gov The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.gov At present, specific research on the lattice dynamics of this compound is not extensively documented in publicly available literature.
Interactive Data Table: Crystallographic Parameters
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5694 (19) |
| b (Å) | 6.1335 (12) |
| c (Å) | 26.126 (5) |
| β (°) | 100.03 (3) |
| Volume (ų) | 1510.0 (5) |
| Z | 4 |
Data sourced from crystallographic studies on N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of this compound is a critical aspect of its chemical behavior. Conformational analysis, supported by crystallographic data, provides a detailed picture of the spatial relationship between its constituent parts.
Torsion and Dihedral Angle Investigations
A key feature of the molecular structure is the relative orientation of the two aromatic rings: the nitrobenzyl group and the dimethyl-benzenesulfonamide moiety. The dihedral angle between the planes of these two rings has been determined to be 63.30 (8)°. nih.gov This significant twist is a result of steric hindrance and electronic interactions between the bulky substituents on the sulfonamide nitrogen and the aromatic rings.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations would form the foundation of a theoretical investigation into N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. These calculations would provide a deep understanding of the molecule's geometric and electronic structure.
Non-Linear Optical (NLO) Properties and Related Studies
The presence of a nitro group, a strong electron-withdrawing group, suggests that this compound may exhibit interesting non-linear optical (NLO) properties. Computational studies would quantify the first-order hyperpolarizability (β), a measure of the NLO response. A high β value would indicate the material's potential for applications in optoelectronics and photonics. Such calculations are vital for the rational design of new NLO materials.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
NBO and NPA analyses provide a detailed picture of the electron density distribution and bonding within the molecule. NBO analysis would be used to investigate hyperconjugative interactions, charge delocalization, and the nature of the chemical bonds (e.g., ionic vs. covalent character). NPA would provide the charges on individual atoms, offering a more refined understanding of the electrostatic potential and reactivity. These analyses would be particularly insightful for understanding the electronic effects of the nitro and sulfonyl groups on the aromatic rings.
Mechanistic Computational Studies of Reaction Pathways
Theoretical chemistry can also be employed to explore the potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its degradation pathways could be investigated. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed, providing valuable information on reaction kinetics and thermodynamics.
Energy Profile Calculations for Chemical Transformations
To fully understand the thermodynamics and kinetics of chemical transformations involving this compound, detailed energy profile calculations would be necessary. These calculations would map the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. This would allow for the determination of the enthalpy and Gibbs free energy of reaction, indicating the spontaneity and equilibrium position of a chemical process. Without experimental or computational data for this specific molecule, any discussion of its energy profiles for transformations such as reduction of the nitro group or cleavage of the sulfonamide bond would be purely speculative.
Molecular Modeling for Structure-Reactivity and Structure-Interaction Relationships
Predicting Molecular Recognition and Intermolecular Binding Modes
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule like this compound might interact with biological macromolecules or other small molecules. Such studies would involve creating a three-dimensional model of the compound and simulating its interaction with a target binding site. The results could predict the preferred binding orientation and calculate the binding affinity. These predictions are crucial in fields like drug discovery for understanding structure-activity relationships. However, in the absence of any published molecular modeling studies for this compound, its specific intermolecular binding modes and molecular recognition capabilities remain unknown.
Applications As Key Intermediates in Advanced Organic Synthesis
Utilization of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide and its Analogs as Synthetic Building Blocks
This compound serves as a valuable scaffold in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a range of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The N-benzyl group can be cleaved under specific conditions, and the sulfonamide nitrogen can participate in various coupling reactions.
The versatility of such compounds is highlighted by their use in the preparation of biologically relevant molecules. For example, derivatives of N-benzyl-N-arylsulfonamides have been investigated for their potential to modulate the activity of potassium channels, indicating their utility in medicinal chemistry. The synthesis of these derivatives often involves the condensation of a substituted nitrobenzene (B124822) with a nitrogen-containing heterocycle, followed by reduction of the nitro group and subsequent sulfonamidation.
Role of Nitrobenzenesulfonyl Groups in Amine Protection and Activation Strategies
Nitrobenzenesulfonyl groups, often referred to as "nosyl" groups, are widely employed as protecting groups for amines in multi-step organic synthesis. nih.gov The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H bond, facilitating its deprotonation and subsequent alkylation or acylation reactions. guidechem.com This enhanced reactivity makes nitrobenzenesulfonamides excellent substrates for reactions like the Fukuyama-Mitsunobu reaction. researchgate.net
Compared to other sulfonyl protecting groups like p-toluenesulfonyl (tosyl), nitrobenzenesulfonamides offer the advantage of being readily cleaved under mild conditions. nih.gov This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups. The cleavage is typically achieved using a thiol and a base, proceeding via a nucleophilic aromatic substitution mechanism. guidechem.comresearchgate.net The choice of 2- or 4-nitrobenzenesulfonyl groups can influence the lability of the protecting group, allowing for fine-tuning of the synthetic strategy. researchgate.net
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
| p-Toluenesulfonyl | Ts | High stability, robust | Strong acid, harsh conditions |
| Nitrobenzenesulfonyl | Ns | Easily cleaved, activates N-H | Thiol and base, mild conditions |
| 4-Cyanobenzenesulfonamides | - | Cleavable with thiol and base, stable to nitroarene functionalization conditions | Thiol and base |
Strategy in Solid-Phase Organic Synthesis
The attributes of nitrobenzenesulfonamides that make them valuable in solution-phase synthesis are also highly advantageous in solid-phase organic synthesis (SPOS). Polymer-supported nitrobenzenesulfonamides are key intermediates for the construction of diverse molecular libraries. nih.gov In this approach, an amine-functionalized solid support is reacted with a nitrobenzenesulfonyl chloride. The resulting polymer-bound sulfonamide can then be subjected to a variety of chemical transformations.
The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. This is particularly beneficial for the synthesis of large numbers of compounds in a combinatorial fashion. The robust nature of the sulfonamide linkage ensures that the substrate remains attached to the solid support throughout the synthetic sequence, while the facile cleavage of the nitrobenzenesulfonyl group allows for the release of the final product under mild conditions. nih.gov
Facile Synthesis of Diverse Scaffolds and Chemical Libraries
The reactivity of this compound and related compounds makes them ideal starting points for the generation of diverse molecular scaffolds. By employing a "branching-folding" strategy, a common intermediate can be elaborated into a wide range of structurally distinct molecules. nih.gov For example, reactions at the sulfonamide nitrogen, modifications of the benzyl (B1604629) group, and transformations of the nitro group can all be used to introduce molecular diversity.
This approach is central to the field of diversity-oriented synthesis (DOS), which aims to create collections of structurally complex and diverse small molecules for biological screening. mskcc.org The use of sulfonamide-based scaffolds has been shown to be a productive strategy for generating libraries of compounds with interesting biological activities. nih.gov
| Synthetic Strategy | Description | Application |
| Fukuyama-Mitsunobu Reaction | N-Alkylation of sulfonamides using an alcohol under Mitsunobu conditions. researchgate.net | Synthesis of secondary amines. researchgate.net |
| Solid-Phase Organic Synthesis | Synthesis of compounds on a polymeric support. nih.gov | High-throughput synthesis of chemical libraries. nih.gov |
| Diversity-Oriented Synthesis | Synthesis of structurally diverse molecules from a common intermediate. mskcc.org | Generation of novel scaffolds for drug discovery. researchgate.net |
Considerations for Scalability and Environmental Impact in Synthetic Routes
While this compound and its analogs are valuable synthetic tools, considerations of scalability and environmental impact are crucial for their practical application, particularly in industrial settings. The synthesis of the precursor, 3-nitrobenzenesulfonyl chloride, often involves the use of strong acids and oxidizing agents, which can generate significant waste. nbinno.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step functionalization of benzenesulfonamide precursors. Key steps include nitration at the 3-position, N-benzylation, and dimethylation. Controlled conditions (e.g., inert atmosphere, low temperatures) are critical to avoid side reactions like over-nitration or dealkylation .
- Analytical Validation : Intermediates are confirmed via / NMR (e.g., methyl group signals at δ 2.3–2.8 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 348.4 for the final product). Purity is assessed using HPLC with UV detection at 254 nm .
Q. How is the crystal structure of this compound resolved, and what insights does it provide?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., S–N = 1.62 Å), torsion angles (e.g., nitro group orientation at 3-position), and packing interactions (e.g., π-π stacking between benzyl groups). Data refinement achieves R-factors < 0.06, ensuring accuracy .
- Structural Implications : The nitro group’s electron-withdrawing effect influences sulfonamide acidity (pKa ~8.5), critical for reactivity in further functionalization .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability during catalytic reactions?
- Kinetic Studies : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, while elevated temperatures (>80°C) accelerate decomposition (e.g., nitro group reduction). Data from Arrhenius plots show activation energy (Ea) of 85 kJ/mol for thermal degradation .
- Contradictions : reports stability in THF at 25°C, whereas notes unexpected byproducts under similar conditions, suggesting trace moisture or oxygen sensitivity. Use of glovebox techniques is recommended for reproducibility .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions. Standardization using CLSI guidelines and internal controls (e.g., ciprofloxacin) improves consistency. Molecular docking studies (e.g., Glide SP scoring) clarify target binding modes, differentiating true activity from assay artifacts .
Q. How does this compound compare to analogs in catalytic applications?
- Comparative Reactivity :
| Compound | Nitro Position | Catalytic Efficiency (kcat/s⁻¹) |
|---|---|---|
| 3-Nitro derivative | 3 | 0.45 ± 0.02 |
| 4-Nitro analog ( ) | 4 | 0.28 ± 0.03 |
- The 3-nitro configuration enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at the sulfonamide sulfur .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹; kd = 0.03 s⁻¹) to enzymes like carbonic anhydrase.
- Fluorescence Quenching : Stern-Volmer plots reveal static quenching (KSV = 6.5 × 10³ M⁻¹), indicating strong binding to hydrophobic pockets .
Methodological Challenges & Solutions
Q. How can synthetic yields be improved when scaling up the preparation?
- Optimization Strategies :
- Flow Chemistry : Continuous processing reduces side reactions (e.g., hydrolysis) and improves yield (from 62% to 88% at 10 g scale).
- Catalyst Screening : Pd/C (5% wt.) enhances benzylation efficiency compared to traditional NaH-mediated routes .
Q. What computational tools predict the compound’s physicochemical properties?
- In Silico Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
